N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Sphingosine Kinase SphK1 Immuno-oncology

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 683261-91-8, molecular formula C₂₂H₂₂ClN₃O₃S₂, MW 476.01) is a synthetic sulfonamide-benzamide derivative incorporating a 4-(4-chlorophenyl)thiazole core linked via an amide bond to a 4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl moiety. This compound belongs to a broader class of aminothiazole-based small molecules that have been explored as sphingosine kinase (SphK) inhibitors, JAK kinase inhibitors, CTPS1 inhibitors, and antifungal agents.

Molecular Formula C22H22ClN3O3S2
Molecular Weight 476.01
CAS No. 683261-91-8
Cat. No. B2608143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
CAS683261-91-8
Molecular FormulaC22H22ClN3O3S2
Molecular Weight476.01
Structural Identifiers
SMILESCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H22ClN3O3S2/c1-15-4-2-3-13-26(15)31(28,29)19-11-7-17(8-12-19)21(27)25-22-24-20(14-30-22)16-5-9-18(23)10-6-16/h5-12,14-15H,2-4,13H2,1H3,(H,24,25,27)
InChIKeyIBLBZYWRCSRXRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 683261-91-8): Structural and Target-Class Baseline for Procurement Evaluation


N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 683261-91-8, molecular formula C₂₂H₂₂ClN₃O₃S₂, MW 476.01) is a synthetic sulfonamide-benzamide derivative incorporating a 4-(4-chlorophenyl)thiazole core linked via an amide bond to a 4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl moiety [1]. This compound belongs to a broader class of aminothiazole-based small molecules that have been explored as sphingosine kinase (SphK) inhibitors, JAK kinase inhibitors, CTPS1 inhibitors, and antifungal agents [2]. The 2-methyl substituent on the piperidine ring distinguishes it from close structural analogs bearing unsubstituted piperidine or 4-methylpiperidine sulfonamide groups, creating a stereochemical and steric environment that may influence target binding and selectivity profiles .

Kinase probe scaffold Aminothiazole-based tool compound for SphK, JAK, and CTPS1 target-validation workflows.
Chiral SAR handle 2-methylpiperidine sulfonamide creates a stereochemical control point for isoform selectivity studies.
Reported pharmacophore 4-chlorophenyl-thiazole core linked to reported sphingosine kinase engagement.

Why Generic Substitution Fails for N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide: Piperidine Methyl Position as a Selectivity Determinant


The 2-methylpiperidine sulfonamide motif in this compound is not structurally equivalent to unsubstituted piperidine or 4-methylpiperidine analogs. In structurally related chemotypes such as N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) and its 4-propylpiperidine analog (2E151), modification of the piperidine substituent produced measurable potency differences in mixed lymphocyte reaction (MLR) assays [1]. The 2-methyl group introduces a chiral center adjacent to the sulfonamide nitrogen, which can alter the three-dimensional orientation of the sulfonylbenzamide pharmacophore relative to the thiazole core. This stereoelectronic perturbation may differentially affect binding to targets such as sphingosine kinase, JAK kinases, or CTPS1, where subtle conformational preferences govern isoform selectivity and off-target profiles [2]. Generic substitution with unsubstituted or differently substituted piperidine analogs therefore carries the risk of altered potency, target engagement, and functional selectivity, undermining reproducibility in target-validation or screening workflows.

Piperidine substitution mismatch

Unsubstituted or 4-methylpiperidine analogs may exhibit altered target engagement and functional selectivity; the 2-methyl chiral environment does not transfer to other substitution patterns.

Chiral center loss shifts pharmacophore orientation

Removing the alpha-methyl group adjacent to the sulfonamide changes the three-dimensional presentation of the benzamide-thiazole pharmacophore, potentially altering isoform selectivity profiles.

Physicochemical profile divergence

Differences in logP and molecular weight versus unsubstituted analogs may affect permeability and metabolic stability, requiring independent property profiling.

Quantitative Differentiation Evidence for CAS 683261-91-8: Comparative Potency, Selectivity, and Physicochemical Data Against Closest Structural Analogs


Piperidine Substituent Effects on Sphingosine Kinase Inhibition: 2-Methyl vs. Unsubstituted vs. 4-Propyl Analogs

In the conserved aminothiazole scaffold series, compound 2D216 (piperidin-1-ylsulfonyl) and 2E151 (4-propylpiperidin-1-ylsulfonyl) showed differential potency in MLR assays, with 2E151 being more potent than 2D216 [1]. Target compound 683261-91-8 features a 2-methylpiperidine sulfonamide, which places a methyl group at a chiral center alpha to the sulfonamide nitrogen. By class-level inference, this 2-methyl substitution is expected to produce distinct steric and stereoelectronic effects compared to unsubstituted piperidine (CAS 5808-02-6 analog) or 4-methylpiperidine (CAS not listed) congeners, potentially altering SphK isoform selectivity [2].

Substituent potency
Class-level inference
MLR rank: 2E151 (4-propyl) > 2D216 (unsubstituted)
Supports 2-methyl variant selection for SAR differentiation.
Quantitative fold-change not disclosed; target compound data not reported.
Sphingosine Kinase SphK1 Immuno-oncology

Comparative Physicochemical Properties: 2-Methylpiperidine Sulfonamide vs. Unsubstituted Piperidine Analog

The 2-methyl substitution on the piperidine ring increases calculated logP by approximately 0.5 units compared to the unsubstituted piperidine analog (CAS 5808-02-6, MW 462.0) due to the additional methyl group . This modest lipophilicity enhancement, combined with the increased steric bulk near the sulfonamide, may influence membrane permeability and metabolic stability profiles. Molecular weight increases from 462.0 (unsubstituted piperidine analog) to 476.01 for target compound 683261-91-8 .

Physicochemical shift
Data to verify
+14.01 g/mol
|
+0.5 cLogP
May influence permeability and metabolic profile.
Calculated properties; experimental validation not available.
Physicochemical Profiling Lipophilicity Solubility

Thiazole Core Substitution Patterns and Kinase Profiling: 4-Chlorophenyl vs. 2,5-Dimethylphenyl vs. Pyridinyl Variants

The 4-chlorophenyl substituent on the thiazole C4 position in compound 683261-91-8 distinguishes it from analogs such as N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216), which was identified as a hit sustaining NF-κB activation by a TLR4 ligand [1]. Related 4-chlorophenyl-thiazole compounds, notably SKI-II (4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenol), exhibit sphingosine kinase inhibition with IC₅₀ values of 0.5 μM (SK1) and 45–78 μM (SK2) . By class-level inference, the 4-chlorophenyl-thiazole core in 683261-91-8 may confer similar target engagement preferences distinct from 2,5-dimethylphenyl or pyridinyl-thiazole congeners.

Core pharmacophore
Class-level inference
SKI-II (4-Cl-phenyl-thiazole): SK1 IC₅₀ 0.5–78 μM, SK2 IC₅₀ 45 μM
Supports sphingosine kinase engagement context.
Assay-dependent selectivity; target compound activity not yet reported.
Kinase Selectivity Structure-Activity Relationship Thiazole SAR

CTPS1 Inhibition Potential: Benzoamide-Thiazole Scaffold Alignment with Known CTPS1 Inhibitor Pharmacophore

A patent application describing benzamide compounds as CTPS1 inhibitors for treatment of cell proliferation disorders includes structural claims encompassing thiazole-benzamide hybrids [1]. Compound 683261-91-8 contains the benzamide-thiazole-sulfonamide architecture consistent with the CTPS1 inhibitor pharmacophore. CTPS1 is essential for T-cell and B-cell proliferation, and selective CTPS1 inhibition is desirable for treating autoimmune and lymphoproliferative disorders [2]. The 2-methylpiperidine sulfonamide moiety may influence CTPS1 vs. CTPS2 isoform selectivity compared to analogs with different piperidine substitution patterns.

CTPS1 pharmacophore fit
Supporting evidence
Benzamide-thiazole-sulfonamide architecture aligns with CTPS1 inhibitor claims.
Supports CTPS1 target engagement study fit.
Activity data not publicly available; requires experimental confirmation.
CTPS1 Immunosuppression T-cell Proliferation

Recommended Research and Procurement Application Scenarios for N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 683261-91-8)


Sphingosine Kinase (SphK1/SphK2) Isoform Selectivity Profiling and SAR Expansion

Use compound 683261-91-8 as a structurally distinct SphK probe with the 2-methylpiperidine sulfonamide moiety to expand SAR beyond established inhibitors such as SKI-II. The 4-chlorophenyl-thiazole core is validated for SphK engagement , and the 2-methylpiperidine substitution provides a unique chiral handle for assessing stereochemical effects on isoform selectivity. Ideal for academic or industrial kinase profiling panels seeking to identify subtype-selective SphK inhibitors for oncology or immunology applications.

CTPS1-Targeted Immunosuppressive Drug Discovery and T-Cell Proliferation Assays

Deploy 683261-91-8 as a screening hit or lead-like compound in CTPS1 inhibitor programs. The benzamide-thiazole-sulfonamide architecture aligns with the CTPS1 pharmacophore described in recent patent literature [1]. The compound is suitable for in vitro T-cell proliferation assays using primary human lymphocytes or Jurkat cell lines to evaluate immunosuppressive potential, particularly where differential effects of 2-methylpiperidine vs. unsubstituted piperidine analogs on CTPS1/CTPS2 selectivity are under investigation.

Physicochemical and Metabolic Stability Comparator Studies in Lead Optimization

Employ 683261-91-8 as a tool compound to benchmark the impact of alpha-methyl substitution on piperidine sulfonamide pharmacokinetic properties. The +14 Da molecular weight increment and ~0.5 logP unit increase relative to the unsubstituted piperidine analog provide a defined chemical probe for assessing how this subtle structural change affects microsomal stability, CYP inhibition, and plasma protein binding in the thiazole-benzamide series.

Antifungal Agrochemical Lead Exploration Using Piperidinyl Thiazole Scaffolds

Utilize 683261-91-8 as a diversification starting point for antifungal agrochemical discovery. The piperidinyl thiazole chemotype has demonstrated in vitro and in vivo activity against oomycete pathogens including Phytophthora infestans in recent agrochemical research [2]. The 4-chlorophenyl and 2-methylpiperidine sulfonamide substituents offer unexplored substitution vectors for generating patentable fungicidal lead series with potential broad-spectrum activity.

Application
Selection Property
Validation Focus
SphK isoform profiling
2-methylpiperidine chiral probe for SAR expansion
Isoform selectivity panels (SphK1/SphK2 kinase assays)
CTPS1 target engagement
Benzamide-thiazole pharmacophore alignment
T-cell proliferation assay context (CTPS1/CTPS2 differentiation)
Lead optimization benchmarking
Alpha-methyl substitution impact on physicochemical profile
Microsomal stability and logP-driven permeability review
Antifungal agrochemical lead
Piperidinyl thiazole scaffold diversification
In vitro oomycete activity screening (e.g., Phytophthora)
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